molecular formula C5H2Cl2N2O B1345805 2,6-Dichloropyrimidine-4-carbaldehyde CAS No. 933746-24-8

2,6-Dichloropyrimidine-4-carbaldehyde

Cat. No. B1345805
M. Wt: 176.99 g/mol
InChI Key: IZJDEVPDYGNMDR-UHFFFAOYSA-N
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Description

2,6-Dichloropyrimidine-4-carbaldehyde is a versatile intermediate in organic synthesis, particularly in the construction of pyrimidine derivatives. It serves as a precursor for various heterocyclic compounds, which are of interest due to their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrimidine derivatives from 2,6-dichloropyrimidine-4-carbaldehyde can be achieved through various methods. For instance, microwave-assisted synthesis has been employed to create pyrazolo[3,4-d]pyrimidines by reacting N4-substituted-2,4-diamino-6-chloro-5-carbaldehydes with hydrazine, indicating a preference for primary amines due to shorter reaction times . Another method involves the cyclocondensation of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde with β-substituted β-aminoacrylic esters to form pyrido[2,3-d]pyrimidines, with the reaction being accelerated by acid . Additionally, double cross-coupling reactions have been used to synthesize 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, followed by aldol condensation with various aromatic aldehydes .

Molecular Structure Analysis

The molecular structure of derivatives of 2,6-dichloropyrimidine-4-carbaldehyde has been studied, revealing hydrogen-bonded frameworks and sheets in different dimensions. For example, compounds with 2-methoxy-3-methyl-6-oxo-4-(2,3,4-tri-O-acetyl-beta-D-xylopyranosylamino)-1,6-dihydropyrimidine-5-carbaldehyde hydrate exhibit a three-dimensional framework due to C-H...O hydrogen bonds . In contrast, molecules like 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde are linked into a three-dimensional framework structure through a combination of N-H...O, C-H...O, and C-H...π(arene) hydrogen bonds .

Chemical Reactions Analysis

Chemical reactions involving 2,6-dichloropyrimidine-4-carbaldehyde are diverse and include nucleophilic aromatic substitution reactions (SNAr), which can lead to amination, solvolysis, and condensation products . The interaction with glycine esters has been studied, resulting in derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products such as pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-dichloropyrimidine-4-carbaldehyde derivatives are influenced by their molecular structure. For instance, the optical absorption and emission properties of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines are affected by the solvent's polarity and hydrogen bonding parameters, with some molecules functioning as colorimetric and luminescent pH sensors . The hydrogen-bonded structures of the compounds also play a significant role in their crystalline state and solubility .

Scientific Research Applications

New Transformations and Synthesis of Condensed Azines

One study demonstrates the reaction between 2,6-dichloropyrimidine-4-carbaldehyde and methyl 3-aminocrotonate, leading to the formation of pyrido[2,3-d]pyrimidines, which further reacts with ethyl 3,3-diaminoacrylate to yield pyrimido[4,5,6-de][1,6]naphthyridine derivatives. These transformations highlight the compound's capacity to participate in the construction of complex heterocyclic systems, confirmed by XRD analysis (Bakulina et al., 2014).

Interaction with Glycine Esters

Another research avenue explores the interaction of 2,6-dichloropyrimidine-4-carbaldehyde with glycine esters. This reaction, depending on conditions, yields N-(5-formylpyrimidin-4-yl)glycinates and cyclization products like pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines. The study meticulously details the reaction parameters and provides insight into the structural composition of the synthesized compounds, opening doors to potential biologically active molecules (Zinchenko et al., 2018).

Development of 4-Amino-Substituted 7-Iminopyrido[2,3-d]pyrimidines

Further, the compound's utility is extended in the synthesis of new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines. Starting from 2,6-dichloropyrimidine-4-carbaldehyde, these studies elaborate on a stepwise approach to obtain intermediates which upon cyclization, yield the desired pyrimidines. This process underscores the compound's role in generating intermediates for synthesizing pyrido[2,3-d]pyrimidine-4,7-diamines, essential for developing new chemical entities (Zinchenko et al., 2017).

SNAr Reactions and Amination Processes

The compound is also pivotal in SNAr reactions, demonstrating unexpected products from amination, solvolysis, and condensation under mild conditions. This versatility is crucial for constructing pyrimidine-based N-heterocyclic systems, illustrating the compound's role in expanding the synthetic toolbox for chemists (Trilleras et al., 2022).

Catalyst-Free Syntheses

Moreover, its application in catalyst-free syntheses, such as the development of benzofuran-fused pyrido[4,3-d]pyrimidines with notable antitumor activities, demonstrates the compound's relevance in facilitating straightforward, efficient synthetic routes towards biologically significant molecules (Li et al., 2014).

Safety And Hazards

2,6-Dichloropyridine is considered hazardous. It may form combustible dust concentrations in air and causes severe skin burns and eye damage . It’s harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

There is interest in the synthesis of 4,6-disubstituted pyrimidines . Since an increase in hydrophobic character of the substituents in the 4-position of the pyrimidine ring is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites , introduction of the hydrophobic groups phenyl, 1,3-dithianyl or naphthyl, as well as a cationic side chain, are expected to enhance affinity .

properties

IUPAC Name

2,6-dichloropyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O/c6-4-1-3(2-10)8-5(7)9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJDEVPDYGNMDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611427
Record name 2,6-Dichloropyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloropyrimidine-4-carbaldehyde

CAS RN

933746-24-8
Record name 2,6-Dichloropyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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